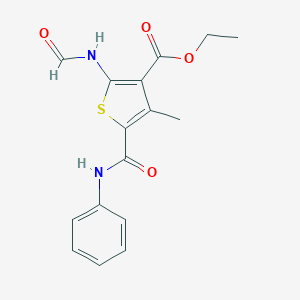

Ethyl 2-(formylamino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

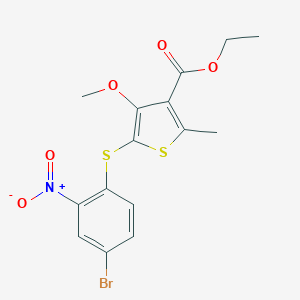

Thiophene and its derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald reaction, which is a method of preparing substituted thiophenes . This reaction typically starts from a keto compound (like benzoylacetone), sulfur, and a cyano compound (like ethyl cyanoacetate) in the presence of a base (like diethylamine) .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed by various spectroscopic techniques such as FTIR, MS, and 1H-NMR .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions to afford different fused and polyfunctional substituted thiophenes . These reactions can be influenced by various factors such as the nature of the reagents, the reaction conditions, and the structure of the thiophene derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be determined by various techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Researchers have utilized this compound in synthesizing novel derivatives with potential applications in medicine and materials science. For instance, it has been used as a precursor in the synthesis of bis-heterocyclic monoazo dyes, showcasing solvatochromic behavior and tautomeric structures, indicating its potential in dye and sensor technologies (Karcı & Karcı, 2012). Another study highlighted its role in generating thiophene and benzothiophene derivatives evaluated as cytotoxic agents, demonstrating its importance in developing new cancer treatments (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Antimicrobial and Antifungal Applications

Several derivatives synthesized from Ethyl 2-(formylamino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate have been investigated for their antimicrobial and antifungal properties. A study reported compounds exhibiting significant potency against various microbial strains, suggesting their use as potent antimicrobial agents (Mabkhot, Kaal, Alterary, Al-showiman, Barakat, Ghabbour, & Frey, 2015).

Anti-Rheumatic Potential

The compound and its derivatives have been evaluated for their anti-rheumatic effects, with studies indicating significant antioxidant, analgesic, and anti-rheumatic properties. This opens avenues for its use in developing treatments for rheumatic diseases (Sherif & Hosny, 2014).

Antioxidant Studies

Research into lignan conjugates derived from this compound has shown remarkable antioxidant activity, suggesting its potential in creating antioxidant agents that could be utilized in various health applications (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

Molecular and Docking Studies

Molecular modeling and docking studies have been conducted on derivatives for their antimicrobial activity, providing insights into their mechanism of action and enhancing the design of new compounds with targeted biological activities (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Wirkmechanismus

Target of Action

Ethyl 2-(formylamino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a derivative of thiophene, a heterocyclic compound . Thiophene derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anticorrosion, and anticancer activities . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to their diverse biological activities .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiophene derivatives, including this compound, have been found to exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities . .

Zukünftige Richtungen

Thiophene derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Future research will likely focus on the synthesis of new thiophene derivatives with improved pharmacological activity and better pharmacokinetic properties .

Eigenschaften

IUPAC Name |

ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-3-22-16(21)12-10(2)13(23-15(12)17-9-19)14(20)18-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPPUHRBTSQKCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(4-methoxyphenyl)-8,8-dimethyl-2,3,4,7,8,9-hexahydro[1]benzothieno[2,3-b]quinolin-10(1H)-one](/img/structure/B421508.png)

![Ethyl 2-(acetylamino)-6-[(benzylimino)methyl]-7-chloro-1-benzothiophene-3-carboxylate](/img/structure/B421513.png)

![Ethyl 2-[(5-chloropentanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421515.png)

![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421517.png)

![Ethyl 4-[(3-cyanopyridin-2-yl)oxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B421519.png)

![2-Amino-9-ethyl-3-pyrido[2,3-b]indolecarboxylic acid ethyl ester](/img/structure/B421524.png)

![Ethyl 4-(acetyloxy)-5-[(2-amino-4-chlorophenyl)sulfanyl]-2-methyl-3-thiophenecarboxylate](/img/structure/B421525.png)

![11-Methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-6-ol](/img/structure/B421528.png)

![9-[3-(diethylamino)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B421529.png)